molecular formula C23H27N3O B11181748 4-methyl-2-(3-methylpiperidin-1-yl)-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one

4-methyl-2-(3-methylpiperidin-1-yl)-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11181748
M. Wt: 361.5 g/mol
InChI Key: HGPQFQNQSNSMIB-ZHACJKMWSA-N
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Description

4-methyl-2-(3-methylpiperidin-1-yl)-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a piperidine ring, and a phenylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(3-methylpiperidin-1-yl)-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone intermediate.

    Attachment of the Phenylethenyl Group: The phenylethenyl group can be attached through a Heck reaction, where a suitable aryl halide reacts with an alkene in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(3-methylpiperidin-1-yl)-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the piperidine or phenylethenyl groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while reduction may produce fully or partially reduced compounds.

Scientific Research Applications

4-methyl-2-(3-methylpiperidin-1-yl)-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-2-(3-methylpiperidin-1-yl)-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-methylpiperidine: A simpler compound with a piperidine ring and a methyl group.

    Quinazolinone Derivatives: Compounds with a quinazolinone core but different substituents.

    Phenylethenyl Compounds: Molecules with a phenylethenyl group attached to various cores.

Uniqueness

4-methyl-2-(3-methylpiperidin-1-yl)-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H27N3O

Molecular Weight

361.5 g/mol

IUPAC Name

4-methyl-2-(3-methylpiperidin-1-yl)-7-[(E)-2-phenylethenyl]-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C23H27N3O/c1-16-7-6-12-26(15-16)23-24-17(2)22-20(25-23)13-19(14-21(22)27)11-10-18-8-4-3-5-9-18/h3-5,8-11,16,19H,6-7,12-15H2,1-2H3/b11-10+

InChI Key

HGPQFQNQSNSMIB-ZHACJKMWSA-N

Isomeric SMILES

CC1CCCN(C1)C2=NC(=C3C(=N2)CC(CC3=O)/C=C/C4=CC=CC=C4)C

Canonical SMILES

CC1CCCN(C1)C2=NC(=C3C(=N2)CC(CC3=O)C=CC4=CC=CC=C4)C

Origin of Product

United States

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